molecular formula C16H26O4 B12924055 Divinyl dodecanedioate

Divinyl dodecanedioate

Cat. No.: B12924055
M. Wt: 282.37 g/mol
InChI Key: PCKNLONUEZRMLN-UHFFFAOYSA-N
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Description

Divinyl dodecanedioate is an organic compound that belongs to the class of divinyl esters. It is derived from dodecanedioic acid, a dicarboxylic acid with a twelve-carbon chain. This compound is known for its applications in polymer chemistry, particularly in the synthesis of polyesters and biomaterials.

Preparation Methods

Synthetic Routes and Reaction Conditions

Divinyl dodecanedioate can be synthesized through a transvinylation reaction between dodecanedioic acid and vinyl acetate. The reaction typically involves the use of a palladium catalyst, such as palladium(II) acetate, under conventional heating or microwave activation. The reaction conditions include the successive addition of the catalyst to achieve higher yields. For instance, a 65% yield of isolated pure this compound can be obtained after the successive addition of three portions of palladium(II) acetate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of palladium catalysts is preferred due to their lower toxicity compared to mercury-based catalysts. The reaction is carried out in a pressure reactor at high temperatures, often with the assistance of microwave activation to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

Divinyl dodecanedioate undergoes various chemical reactions, including:

    Oxidation: The vinyl groups can be oxidized to form corresponding diols or aldehydes.

    Reduction: The compound can be reduced to form saturated esters.

    Substitution: The vinyl groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can react with the vinyl groups under mild conditions.

Major Products

    Oxidation: Formation of diols or aldehydes.

    Reduction: Formation of saturated esters.

    Substitution: Formation of substituted esters or ethers.

Mechanism of Action

The mechanism of action of divinyl dodecanedioate involves the tautomerization of the vinyl alcohol formed during the reaction into acetaldehyde. This tautomerization displaces the reaction equilibrium towards the formation of the polymer. The compound acts as a monomer, participating in polymerization reactions to form polyesters and other polymeric materials .

Comparison with Similar Compounds

Similar Compounds

    Divinyl adipate: Another divinyl ester derived from adipic acid, used in similar polymerization reactions.

    Divinyl succinate: Derived from succinic acid, also used in the synthesis of polyesters.

    Divinyl glutarate: Derived from glutaric acid, used in polymer chemistry.

Uniqueness

Divinyl dodecanedioate is unique due to its longer carbon chain compared to other divinyl esters. This longer chain provides distinct physical and chemical properties, such as higher melting and boiling points, making it suitable for specific applications in polymer chemistry and biomaterials .

Properties

Molecular Formula

C16H26O4

Molecular Weight

282.37 g/mol

IUPAC Name

bis(ethenyl) dodecanedioate

InChI

InChI=1S/C16H26O4/c1-3-19-15(17)13-11-9-7-5-6-8-10-12-14-16(18)20-4-2/h3-4H,1-2,5-14H2

InChI Key

PCKNLONUEZRMLN-UHFFFAOYSA-N

Canonical SMILES

C=COC(=O)CCCCCCCCCCC(=O)OC=C

Origin of Product

United States

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